

## Comparative study of the stability of niosomes prepared with different surfactants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tyloxapol |           |
| Cat. No.:            | B196765   | Get Quote |

# The Influence of Surfactant Choice on Niosome Stability: A Comparative Guide

Researchers, scientists, and drug development professionals are constantly seeking stable and efficient drug delivery systems. Niosomes, vesicular carriers composed of non-ionic surfactants, offer a promising alternative to liposomes due to their lower cost, greater stability, and ease of storage.[1][2][3] The choice of surfactant is a critical determinant of the physicochemical properties and, consequently, the stability of niosomal formulations.[4] This guide provides a comparative analysis of the stability of niosomes prepared with different surfactants, supported by experimental data and detailed protocols.

The stability of niosomes is a multifaceted parameter encompassing physical stability (maintenance of vesicle size and integrity, prevention of aggregation and fusion), chemical stability (prevention of degradation of the encapsulated drug and excipients), and the ability to retain the encapsulated drug over time.[5] Key factors influencing niosome stability include the type of non-ionic surfactant used, the presence of cholesterol, and the nature of the encapsulated drug.[6]

## Comparative Stability of Niosomes with Different Surfactants

The selection of a non-ionic surfactant significantly impacts the stability and characteristics of niosomes. Surfactants from the Span (sorbitan esters) and Tween (polysorbates) series are







commonly employed in niosome preparation.[1] The stability of the resulting vesicles is often correlated with the surfactant's hydrophilic-lipophilic balance (HLB) value and its alkyl chain length.

Generally, surfactants with lower HLB values and longer, saturated alkyl chains tend to form more stable niosomes.[5] For instance, niosomes prepared with Span 60 (HLB 4.7), which has a longer saturated alkyl chain (C18), have been shown to exhibit higher stability and greater drug retention compared to those made with surfactants having shorter or unsaturated alkyl chains.[7] This increased stability is attributed to the formation of a more rigid and less permeable bilayer.[4]

Conversely, surfactants with higher HLB values, such as those in the Tween series, can lead to niosomes with lower drug encapsulation efficiency and faster drug release due to the increased hydrophilicity and permeability of the vesicle membrane.[8] However, the combination of different surfactants can sometimes yield synergistic effects, resulting in more stable formulations.[3][9]

Below is a summary of quantitative data from various studies, highlighting the influence of different surfactants on key stability parameters of niosomes.



| Surfactan<br>t | HLB<br>Value | Typical<br>Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Leakage/<br>Release<br>Profile                     | Key<br>Stability<br>Findings                                                                                                                                 |
|----------------|--------------|----------------------------------|---------------------------|----------------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Span 20        | 8.6          | 200 - 500                        | -20 to -40                | Moderate                               | Faster release compared to Spans with longer alkyl chains. | Lower stability due to shorter alkyl chain (C12) and liquid nature.[1]                                                                                       |
| Span 40        | 6.7          | 150 - 400                        | -25 to -50                | High                                   | Slower<br>release<br>than Span<br>20.                      | Forms stable niosomes. [7][8]                                                                                                                                |
| Span 60        | 4.7          | 100 - 350                        | -30 to -60                | High                                   | Slow and controlled release.                               | Considered one of the most stable niosome-forming surfactants due to its long, saturated alkyl chain (C18) and high phase transition temperatur e.[1][7][10] |
| Span 80        | 4.3          | 250 - 600                        | -15 to -35                | Moderate<br>to High                    | Faster<br>release<br>than Span<br>60 due to                | The presence of a double bond in the                                                                                                                         |



|          |      |           |            |                    | the<br>unsaturate<br>d alkyl<br>chain.              | alkyl chain decreases the rigidity of the bilayer, leading to lower stability compared to Span 60. |
|----------|------|-----------|------------|--------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Tween 20 | 16.7 | 300 - 700 | -10 to -25 | Low to<br>Moderate | Rapid<br>release.                                   | High HLB value can lead to less stable vesicles with higher permeabilit y.[1]                      |
| Tween 60 | 14.9 | 250 - 600 | -15 to -30 | Moderate           | Faster<br>release<br>compared<br>to Span<br>series. | Can form stable niosomes, especially in combinatio n with cholesterol. [1]                         |
| Tween 80 | 15.0 | 200 - 500 | -20 to -40 | Moderate           | Relatively<br>faster<br>release.                    | Widely used, but the unsaturate d oleyl chain can impact bilayer                                   |





Note: The values presented in this table are approximate and can vary significantly depending on the specific formulation (e.g., drug, cholesterol content) and preparation method.

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible research. The following are standard protocols for the preparation and characterization of niosomes to assess their stability.

#### **Niosome Preparation: Thin-Film Hydration Method**

The thin-film hydration technique is a widely used method for niosome preparation.[1][10][12]

- Lipid Film Formation: Accurately weigh the non-ionic surfactant (e.g., Span 60) and cholesterol in a specific molar ratio (e.g., 1:1) and dissolve them in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
- Solvent Evaporation: The organic solvent is then evaporated under reduced pressure using a
  rotary evaporator at a temperature above the phase transition temperature of the surfactant.
  This process results in the formation of a thin, dry lipid film on the inner wall of the flask.



- Hydration: The lipid film is hydrated with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is carried out by gentle rotation of the flask at a controlled temperature. This step leads to the self-assembly of the surfactants into niosomal vesicles.
- Size Reduction (Optional): To obtain niosomes with a uniform and smaller size distribution, the resulting suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.[5]

## **Characterization of Niosome Stability**

- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the niosomal suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean vesicle diameter and the PDI, which indicates the uniformity of the vesicle size distribution.
- Stability Assessment: Monitor changes in particle size and PDI over a specific period (e.g., 90 days) at different storage conditions (e.g., 4°C, 25°C). A significant increase in particle size or PDI suggests vesicle aggregation or fusion, indicating physical instability.
- 2. Zeta Potential Measurement:
- Method: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the niosomal suspension and measure the electrophoretic mobility of the vesicles in an electric field. The zeta potential provides an indication of the surface charge of the niosomes.
- Stability Assessment: A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between vesicles, which helps to prevent aggregation and enhances the physical stability of the formulation.[13]
- 3. Entrapment Efficiency (EE) Determination:
- Method: Centrifugation or dialysis.



#### • Procedure:

- Centrifugation Method: Centrifuge the niosomal suspension at high speed. The
  unencapsulated drug will remain in the supernatant, while the niosomes form a pellet.
   Separate the supernatant and quantify the amount of free drug using a suitable analytical
  technique (e.g., UV-Vis spectrophotometry, HPLC).
- Dialysis Method: Place the niosomal suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of the aqueous phase to remove the unencapsulated drug.
- Calculation: EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
- Stability Assessment: Determine the EE immediately after preparation and at various time points during storage. A significant decrease in EE indicates drug leakage from the vesicles.
- 4. In Vitro Drug Release Study:
- Method: Dialysis bag method.
- Procedure: Place a known amount of the niosomal formulation in a dialysis bag and immerse
  it in a receptor medium (e.g., phosphate buffer) that mimics physiological conditions. Stir the
  medium at a constant temperature. At predetermined time intervals, withdraw aliquots from
  the receptor medium and replace them with fresh medium. Analyze the drug concentration in
  the withdrawn samples.
- Stability Assessment: The drug release profile provides insights into the ability of the
  niosomes to retain the drug. A sustained and controlled release pattern is often desirable and
  indicates a stable formulation.

### **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow of a comparative study on niosome stability.





Click to download full resolution via product page

Caption: Workflow for the comparative stability study of niosomes.



In conclusion, the stability of niosomes is intrinsically linked to the choice of the non-ionic surfactant. Surfactants with longer, saturated alkyl chains and lower HLB values, such as Span 60, generally produce more stable vesicles with higher drug retention capabilities. However, the optimal surfactant choice will ultimately depend on the specific drug being encapsulated and the desired release characteristics. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the stability of different niosomal formulations, thereby facilitating the development of effective and stable drug delivery systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of different types of surfactants on the physical properties and stability of carvedilol nano-niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Impact of Surfactant Composition and Surface Charge of Niosomes on the Oral Absorption of Repaglinide as a BCS II Model Drug PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. Stability of Non-Ionic Surfactant Vesicles Loaded with Rifamycin S PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]



- 12. NIOSOMES (NON IONIC SURFACTANT VESICLES) PREPARATION AND STABILITY IN BIOLOGICAL ENVIRONMENT | PDF [slideshare.net]
- 13. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems | MDPI [mdpi.com]
- To cite this document: BenchChem. [Comparative study of the stability of niosomes prepared with different surfactants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196765#comparative-study-of-the-stability-of-niosomes-prepared-with-different-surfactants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com